molecular formula C12H12ClN7O B7814485 3,5-diamino-N-[amino(anilino)methylidene]-6-chloropyrazine-2-carboxamide

3,5-diamino-N-[amino(anilino)methylidene]-6-chloropyrazine-2-carboxamide

Cat. No.: B7814485
M. Wt: 305.72 g/mol
InChI Key: NIOHELZQFBGCEO-UHFFFAOYSA-N
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch by the action of cyclodextrin glycosyltransferase (CGTase) enzymes. The process involves the enzymatic conversion of starch into cyclodextrins through a series of reactions that include cyclization, disproportionation, and coupling reactions. The reaction conditions generally involve maintaining a pH of around 5-6 and a temperature of 50-60°C.

Industrial Production Methods

In industrial settings, cyclodextrins are produced using a batch or continuous process. The starch substrate is first liquefied and then subjected to enzymatic conversion using CGTase. The resulting mixture is then purified to isolate the desired cyclodextrin. This purification process often involves techniques such as precipitation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various types of chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

    Substitution: Substitution reactions can introduce various functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with modified physical and chemical properties, which can enhance their solubility, stability, and inclusion capacity.

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research, including:

    Chemistry: Used as catalysts and chiral selectors in chromatography.

    Biology: Employed in drug delivery systems to enhance the solubility and stability of pharmaceuticals.

    Medicine: Used in the formulation of various drugs to improve their bioavailability and reduce side effects.

    Industry: Applied in the food industry to improve the stability and solubility of flavors and fragrances.

Mechanism of Action

Cyclodextrins exert their effects primarily through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This inclusion complex formation can enhance the solubility, stability, and bioavailability of the guest molecules.

Comparison with Similar Compounds

Cyclodextrins are unique in their ability to form inclusion complexes with a wide variety of guest molecules. Similar compounds include:

  • Alpha-cyclodextrin
  • Beta-cyclodextrin
  • Gamma-cyclodextrin

Each of these cyclodextrins has a different cavity size, which allows them to encapsulate different types of guest molecules. The uniqueness of cyclodextrins lies in their ability to enhance the solubility and stability of guest molecules, making them valuable in various applications.

Properties

IUPAC Name

3,5-diamino-N-[amino(anilino)methylidene]-6-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHELZQFBGCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC(=O)C2=C(N=C(C(=N2)Cl)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC(=O)C2=C(N=C(C(=N2)Cl)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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